molecular formula C15H18N4O2 B6078315 N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide

Cat. No. B6078315
M. Wt: 286.33 g/mol
InChI Key: YWLHFYOORQWYDB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide, also known as MIH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIH is a hydrazide derivative of indole-3-acetic acid, a naturally occurring plant hormone that regulates various physiological processes in plants. MIH has been shown to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to interact with various cellular targets, such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess several biochemical and physiological effects. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to reduce the levels of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has several advantages for lab experiments. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is a stable and soluble compound, which makes it easy to handle and store. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide is also relatively inexpensive, which makes it accessible for researchers with limited budgets. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess several biological activities, which makes it a versatile compound for various types of experiments.
However, N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide also has some limitations for lab experiments. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has low bioavailability, which limits its effectiveness in vivo. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide also has low selectivity, which may result in off-target effects. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide may also interact with other compounds in the experimental system, which may complicate the interpretation of the results.

Future Directions

There are several future directions for N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide research. One direction is to improve the bioavailability and selectivity of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide by modifying its chemical structure. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in vivo, which may provide insights into its potential therapeutic applications. Another direction is to investigate the synergistic effects of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide with other compounds, which may enhance its biological activities. Another direction is to investigate the mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in more detail, which may provide insights into its cellular targets and signaling pathways. Another direction is to investigate the potential applications of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide in agriculture, such as plant growth regulation and pest control.

Synthesis Methods

N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide can be synthesized by reacting indole-3-acetic acid hydrazide with 4-morpholinecarboxaldehyde in the presence of acetic acid and glacial acetic acid. The reaction proceeds via a condensation reaction, which results in the formation of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide as a yellow crystalline solid. The yield of N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been extensively studied for its potential applications in scientific research. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-(1H-indol-3-ylmethylene)-2-(4-morpholinyl)acetohydrazide has also been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(11-19-5-7-21-8-6-19)18-17-10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9-10,16H,5-8,11H2,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLHFYOORQWYDB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-morpholin-4-ylacetamide

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